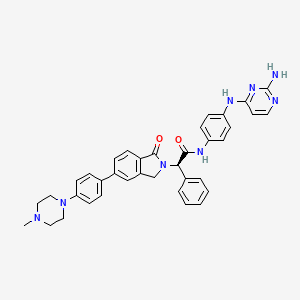
Aromatase-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aromatase-IN-3 is a potent inhibitor of the enzyme aromatase, which plays a crucial role in the biosynthesis of estrogens from androgens. Aromatase inhibitors are essential in the treatment of hormone-dependent cancers, particularly breast cancer, by reducing estrogen levels and thereby inhibiting the growth of estrogen-dependent tumors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Aromatase-IN-3 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their functionalization to introduce the necessary pharmacophores. Common synthetic routes include the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and cyclization reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Aromatase-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Aromatase-IN-3 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of aromatase in various biological processes.
Medicine: Primarily used in the treatment of hormone-dependent cancers, such as breast cancer, by inhibiting estrogen synthesis
Industry: Employed in the development of new therapeutic agents and in the study of drug metabolism
Wirkmechanismus
Aromatase-IN-3 exerts its effects by binding to the active site of the aromatase enzyme, thereby inhibiting its activity. This inhibition prevents the conversion of androgens to estrogens, leading to reduced estrogen levels. The molecular targets include the aromatase enzyme and the estrogen receptor pathways .
Vergleich Mit ähnlichen Verbindungen
Letrozole: Another potent aromatase inhibitor used in breast cancer treatment.
Anastrozole: Similar in function to Aromatase-IN-3, used to reduce estrogen levels.
Exemestane: A steroidal aromatase inhibitor with a similar mechanism of action
Uniqueness: this compound is unique due to its specific binding affinity and potency in inhibiting the aromatase enzyme. It has shown superior efficacy in certain preclinical models compared to other inhibitors .
Eigenschaften
Molekularformel |
C38H38N2O3 |
|---|---|
Molekulargewicht |
570.7 g/mol |
IUPAC-Name |
ethyl 2-[1-[5-[4-[(E)-1,2-diphenylprop-1-enyl]anilino]pentyl]indol-3-yl]-2-oxoacetate |
InChI |
InChI=1S/C38H38N2O3/c1-3-43-38(42)37(41)34-27-40(35-20-12-11-19-33(34)35)26-14-6-13-25-39-32-23-21-31(22-24-32)36(30-17-9-5-10-18-30)28(2)29-15-7-4-8-16-29/h4-5,7-12,15-24,27,39H,3,6,13-14,25-26H2,1-2H3/b36-28+ |
InChI-Schlüssel |
UXLQBWRNQIVOJV-FDEZRRJOSA-N |
Isomerische SMILES |
CCOC(=O)C(=O)C1=CN(C2=CC=CC=C21)CCCCCNC3=CC=C(C=C3)/C(=C(\C)/C4=CC=CC=C4)/C5=CC=CC=C5 |
Kanonische SMILES |
CCOC(=O)C(=O)C1=CN(C2=CC=CC=C21)CCCCCNC3=CC=C(C=C3)C(=C(C)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




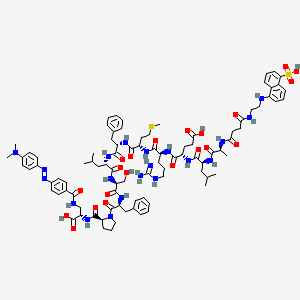

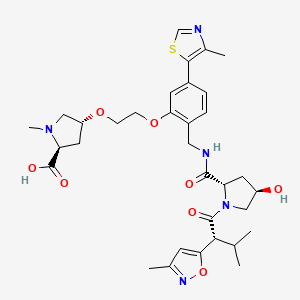
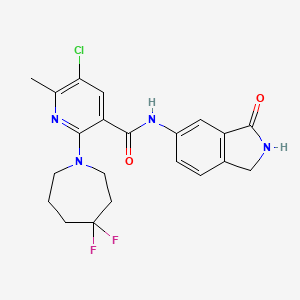
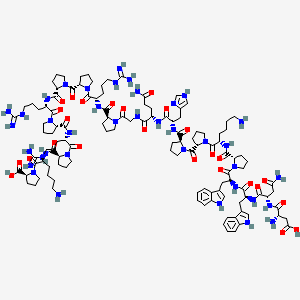
![[(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12378533.png)
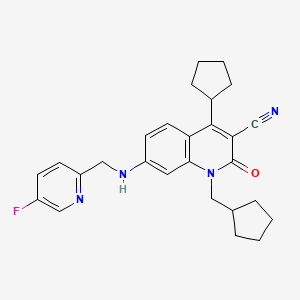
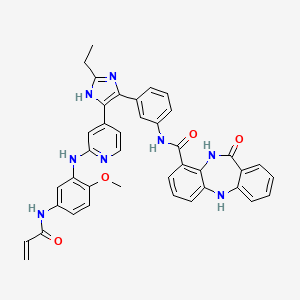

![4-(5,6-dimethoxypyridin-3-yl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one](/img/structure/B12378541.png)

